

Head-to-head comparison of Epsilon-V1-2 from different manufacturers.

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Compound of Interest

Compound Name: Epsilon-V1-2, Cys-conjugated

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Head-to-Head Comparison of Epsilon-V1-2 from Different Manufacturers

For researchers, scientists, and drug development professionals utilizing the selective PKCɛ inhibitor, Epsilon-V1-2, consistent performance and purity are paramount. This guide provides a head-to-head comparison of Epsilon-V1-2 offered by various manufacturers, based on publicly available data. We also include detailed experimental protocols for key performance assays to enable independent verification and standardization of results.

Data Presentation

The following table summarizes the available quantitative data for Epsilon-V1-2 from several prominent suppliers. It is important to note that this information is derived from the manufacturers' product datasheets and may not represent the results of a direct, simultaneous comparative study.



Manufacturer	Purity	Molecular Weight (Da)	Form	Storage Conditions
Anaspec	≥95% (Peak Area by HPLC) [1][2]	844.0[2]	Lyophilized[2]	-20°C[1][2]
Ace Therapeutics	98.18%[3]	843.96[3]	Not Specified	Room Temperature (Shipping)[3]
CPC Scientific	Not Specified	844.0[4]	Lyophilized (trifluoroacetate salt)[4]	-20 ± 5°C[4]
MedchemExpres s	Not Specified	Not Specified	Lyophilized	-20°C (1 month), -80°C (6 months)

Experimental Protocols

To facilitate standardized evaluation of Epsilon-V1-2 from different sources, we provide the following detailed experimental protocols for determining peptide purity and inhibitory activity.

Peptide Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of Epsilon-V1-2 using reverse-phase HPLC (RP-HPLC).

Objective: To separate and quantify the Epsilon-V1-2 peptide from any synthesis-related impurities.

Materials:

- Epsilon-V1-2 peptide sample
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)



- Trifluoroacetic acid (TFA)
- RP-HPLC system with a C18 column (e.g., 4.6 mm x 250 mm, 5 μm particle size)
- UV detector

Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% TFA in HPLC-grade water.
 - Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
- Sample Preparation:
 - Dissolve the lyophilized Epsilon-V1-2 peptide in Mobile Phase A to a final concentration of 1 mg/mL.
 - Filter the sample through a 0.22 μm syringe filter before injection.
- · HPLC Method:
 - o Column: C18 reverse-phase column.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV absorbance at 214 nm or 220 nm.
 - Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point. The gradient should be optimized based on the specific peptide and column characteristics.
 - Injection Volume: 10-20 μL.
- Data Analysis:
 - Integrate the peak areas of all detected peaks in the chromatogram.



 Calculate the purity of the Epsilon-V1-2 peptide as the percentage of the main peak area relative to the total area of all peaks.

PKCs Inhibitory Activity Assay (IC50 Determination)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of Epsilon-V1-2 on Protein Kinase C epsilon (PKCɛ) activity. This is often performed using a kinase activity assay that measures the phosphorylation of a substrate.

Objective: To quantify the inhibitory potency of Epsilon-V1-2.

Materials:

- Recombinant human PKCε enzyme
- PKCε substrate peptide (e.g., a fluorescently labeled peptide or one amenable to antibodybased detection)
- ATP (Adenosine triphosphate)
- Epsilon-V1-2 peptide at various concentrations
- Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT, and a lipid activator like phosphatidylserine and diacylglycerol)
- Detection reagent (e.g., anti-phospho-substrate antibody, luciferase/luciferin for ADP-Glo™ type assays)
- 96-well microplate
- Plate reader (capable of detecting fluorescence, luminescence, or absorbance depending on the assay format)

Procedure:

- Prepare a serial dilution of the Epsilon-V1-2 inhibitor.
- In a 96-well plate, add the following to each well:

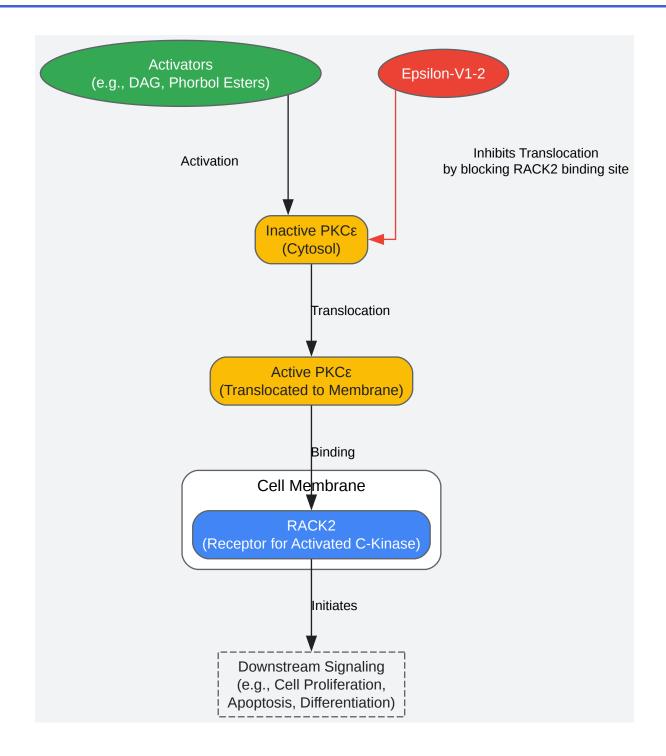


- Kinase assay buffer.
- A fixed concentration of the PKCε substrate peptide.
- Varying concentrations of the Epsilon-V1-2 inhibitor.
- A fixed concentration of recombinant PKCε enzyme.
- Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the kinase reaction by adding a fixed concentration of ATP.
- Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
- Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
- Add the detection reagent according to the manufacturer's instructions.
- Measure the signal (fluorescence, luminescence, or absorbance) using a plate reader.
- Data Analysis:
 - Plot the measured signal against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Epsilon-V1-2 that inhibits 50% of the PKCε activity.

Mandatory Visualization Signaling Pathway of Epsilon-V1-2 Action

The following diagram illustrates the mechanism of action of Epsilon-V1-2. By binding to the RACK2 binding site on PKCε, Epsilon-V1-2 prevents the translocation and activation of PKCε, thereby inhibiting its downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis.





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Caption: Mechanism of Epsilon-V1-2 inhibition of PKCs signaling.

Experimental Workflow for IC50 Determination

The diagram below outlines the key steps in a typical experimental workflow for determining the IC50 value of Epsilon-V1-2.





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Caption: Workflow for determining the IC50 of Epsilon-V1-2.

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